molecular formula C19H23ClN4O2 B11931898 pan-PIM inhibitor 17

pan-PIM inhibitor 17

Katalognummer: B11931898
Molekulargewicht: 374.9 g/mol
InChI-Schlüssel: CFSVVPXFKWODBI-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pan-PIM inhibitor 17 is a potent and selective small molecule inhibitor designed to target all three proviral integration site for Moloney murine leukemia virus (Pim) kinase isoforms: Pim-1, Pim-2, and Pim-3 . Pim kinases are constitutively active serine/threonine kinases that function as key regulators of cell proliferation, survival, and apoptosis, with their upregulation observed in a range of hematological malignancies and solid tumors . The compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates involved in protein synthesis and apoptosis evasion, such as BAD, p70S6K, and 4EBP1 . In research settings, this compound is a valuable tool for investigating oncogenic signaling pathways, studying mechanisms of treatment resistance, and exploring combination therapies with other targeted agents like PI3K/Akt inhibitors, standard chemotherapy, or radiotherapy . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H23ClN4O2

Molekulargewicht

374.9 g/mol

IUPAC-Name

4-chloro-2-(4-methoxybut-1-ynyl)-3-methyl-1-[(3R)-piperidin-3-yl]pyrrolo[2,3-b]pyridine-6-carboxamide

InChI

InChI=1S/C19H23ClN4O2/c1-12-16(7-3-4-9-26-2)24(13-6-5-8-22-11-13)19-17(12)14(20)10-15(23-19)18(21)25/h10,13,22H,4-6,8-9,11H2,1-2H3,(H2,21,25)/t13-/m1/s1

InChI-Schlüssel

CFSVVPXFKWODBI-CYBMUJFWSA-N

Isomerische SMILES

CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@@H]3CCCNC3)C#CCCOC

Kanonische SMILES

CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)C3CCCNC3)C#CCCOC

Herkunft des Produkts

United States

Mechanistic Elucidation of Pan Pim Inhibitor 17 Action

Mechanistic Elucidation of Pan-PIM Inhibitor Action

Pan-PIM inhibitors function by interfering with the enzymatic activity of PIM kinases, thereby disrupting the signaling cascades they regulate. This interference primarily occurs through direct binding to the kinase's active site.

ATP-Competitive Binding to PIM Kinase Active Sites

Pan-PIM inhibitors are designed as ATP-competitive agents, meaning they bind to the ATP-binding pocket of the PIM kinase active site. This competitive binding prevents ATP from accessing the site, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates thieme-connect.comaacrjournals.orgfrontiersin.org. The ATP-binding pockets of PIM kinases share conserved structural features, including a unique amino-cyclized Pro123 residue in the hinge region, which lacks a hydrogen-bond donor property. This characteristic is vital for designing potent pan-PIM inhibitors that can effectively target all three isoforms thieme-connect.com. For instance, AZD1208, a well-characterized pan-PIM inhibitor, acts as an ATP-competitive inhibitor, binding to the active site of PIM kinases aacrjournals.orgashpublications.orgoncotarget.com.

Differential Inhibitory Activities Across PIM Isoforms (PIM-1, PIM-2, PIM-3)

While all three PIM isoforms share significant homology, subtle differences exist in their interaction with ATP and inhibitors. Developing pan-PIM inhibitors that effectively target all isoforms, particularly PIM-2 which has a lower affinity for ATP, has been a challenge thieme-connect.comaacrjournals.org. However, compounds like AZD1208 have demonstrated potent and selective inhibition across all three PIM isoforms.

Table 1: Inhibitory Potency of AZD1208 Against PIM Isoforms

Assay ConditionPIM-1PIM-2PIM-3
Ki (nM)0.101.920.40
Enzyme IC50 at Km [ATP] (nM)0.45.01.9
Enzyme IC50 at 5 mM [ATP] (nM)2.616417
Cell pBAD IC50 (nM)10151102

Note: Km refers to half-maximal reaction velocity. Data is adapted from ashpublications.org.

The data illustrates that AZD1208 exhibits potent inhibition across all PIM isoforms, with varying potencies depending on the ATP concentration. At physiological ATP concentrations (5 mM), its potency against PIM-2 is notably reduced compared to PIM-1 and PIM-3, highlighting the challenges in achieving uniform inhibition across isoforms ashpublications.org.

Modulation of Intracellular Signaling Networks

PIM kinases are integrated into complex intracellular signaling networks, influencing pathways critical for cell growth, survival, and metabolism. Pan-PIM inhibitors modulate these networks by blocking PIM kinase activity.

Interactions with the PI3K/AKT/mTOR Pathway

PIM kinases are intricately linked with the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer mdpi.comnih.gov. PIM kinases sustain the activity of this pathway by influencing PI3K via insulin (B600854) receptor substrates (IRS) and by modulating AKT activity, potentially through reactive oxygen species (ROS) mdpi.comnih.gov. Both PIM and AKT kinases control cell growth and translation through overlapping mechanisms and share common substrates that regulate mTORC1 mdpi.comnih.gov. This convergence suggests that PIM inhibition can synergize with inhibitors of the PI3K/AKT/mTOR pathway to enhance anti-cancer effects nih.govlenus.ieresearchgate.netsemanticscholar.orge-crt.org.

A significant aspect of PIM kinase function is their role in regulating mTORC1 activity, a key complex that controls protein synthesis and cell growth nih.gov. PIM kinases can activate mTORC1 through several mechanisms, including the phosphorylation of PRAS40 (proline-rich AKT substrate 40 kDa), a negative regulator of mTORC1. Phosphorylation of PRAS40 leads to its dissociation from mTORC1, thereby increasing mTORC1 kinase activity ashpublications.orgmdpi.comnih.gov. Additionally, PIM kinases can activate TSC2 (tuberous sclerosis complex 2), another negative regulator of mTORC1 lenus.ie. Inhibition of PIM kinases, such as with SMI-4a, has been shown to stimulate the phosphorylation and activation of AMPK (AMP-activated protein kinase), which in turn inhibits mTORC1 activity nih.gov. Furthermore, PIM-2 has been identified as an essential regulator of 4EBP1 and cap-dependent translation, capable of maintaining translation even in the presence of mTORC1 inhibitors ashpublications.org. Consequently, pan-PIM inhibitors that block these regulatory mechanisms can lead to the suppression of mTORC1 activity, impacting protein synthesis and cell proliferation oncotarget.comnih.gov.

Compound List:

pan-PIM inhibitor 17

AZD1208

PIM-1

PIM-2

PIM-3

BAD (Bcl-2 antagonist of cell death)

Bcl-2

Bcl-xL

p27 (CDK inhibitor)

PRAS40 (proline-rich AKT substrate 40 kDa)

mTORC1 (mammalian target of rapamycin complex 1)

p70S6K (S6 kinase beta-1)

4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1)

JAK/STAT pathway

PI3K/AKT/mTOR pathway

Rheb (Ras homolog enriched in brain)

TSC2 (tuberous sclerosis complex 2)

LKB1 (Liver kinase B1)

AMPK (AMP-activated protein kinase)

TSC1 (tuberous sclerosis complex 1)

AMPKα (AMP-activated protein kinase alpha)

ACC (acetyl-CoA carboxylase)

eIF4E (eukaryotic initiation factor 4E)

SMI-4a

STAT3 (Signal transducer and activator of transcription 3)

STAT1 (Signal transducer and activator of transcription 1)

STAT5 (Signal transducer and activator of transcription 5)

RORA (Retinoic acid receptor-related orphan receptor alpha)

CXCR5 (CXC chemokine receptor 5)

IL1R2 (Interleukin 1 receptor type 2)

MALT1 (Mucosa-associated lymphoid tissue 1)

COL6A3 (Collagen type VI alpha 3 chain)

STAT4 (Signal transducer and activator of transcription 4)

CSF2 (Colony stimulating factor 2)

TBX21 (T-box transcription factor 21) / TBET (T-bet)

IFNγ (Interferon gamma)

Flt3-ITD (Fms-like tyrosine kinase 3 - internal tandem duplication)

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

HOXA9 (Homeobox A9)

Bcl-2 antagonist of cell death (BAD)

Rheb (Ras homolog enriched in brain)

S6K1 (S6 kinase 1)

CDK7 (Cyclin-dependent kinase 7)

MAPK15 (Mitogen-activated protein kinase 15)

CAMK4 (Calcium/calmodulin-dependent protein kinase IV)

DAPK1 (Death-associated protein kinase 1)

HIPK3 (Homeodomain-interacting protein kinase 3)

STK17B (Serine/threonine kinase 17B)

LGB321

AZD5363

GDC-0941

GDC-0980 / Apitolisib

IBL-301

BEZ235

PIM447 / LGH447

SGI-1776

TP-3654 / SGI-9481

CX-4945

LY-335 531 / Ruboxistaurin

CX-R-1002

LY-2835219 / Abemaciclib

INCB053914

CX-6258

GDC-0339

GNE-955

MEN1703 / SEL24

YPC-21440

YPC-21817

YPC-21814

MACC1 (Metastasis-associated in colon cancer 1)

MYC (Myc proto-oncogene protein)

NICD1 (Notch intracellular domain 1)

ERK1/2 (Extracellular signal-regulated kinases 1/2)

MEK (Mitogen-activated protein kinase kinase)

S6 (Ribosomal protein S6)

PI3K-Ras pathway

c-MYC (Myc proto-oncogene protein)

miR-17-5p, miR-19b-3p, miR-20a-5p, miR-15b-5p, miR-203a, miR-206

IL-6 (Interleukin-6)

TNFα (Tumor necrosis factor alpha)

TGF-β (Transforming growth factor beta)

IL17 (Interleukin-17)

IL1B (Interleukin-1 beta)

NLRP3 (Nod-like receptor family pyrin domain-containing 3)

caspase-1 (Caspase-1)

caspase-11 (Caspase-11)

TAK1 (Transforming growth factor-beta-activated kinase 1)

p53 (Tumor protein p53)

p21 (Cyclin-dependent kinase inhibitor 1)

p27 (Cyclin-dependent kinase inhibitor 1B)

Cdc25A (Cell division cycle 25A)

Cdc-25C (Cell division cycle 25C)

MCL1 (Myeloid cell leukemia 1)

PARP (Poly(ADP-ribose) polymerase)

SNU-601, AGS, SNU-638, MOLM-16, KG-1a, Kasumi-3, MV4-11, EOL-1, OCI-M1, OCI-AML-3, MOLM-13

H1975, Calu-6, HCC827, H460

H1975GR

Shared Substrates with AKT (e.g., PRAS40, TSC2)

Information specifically detailing the direct interaction or phosphorylation modulation of shared AKT substrates such as PRAS40 or TSC2 by this compound was not found in the provided search results. While PIM kinases and AKT kinases can share some downstream targets, the specific impact of this compound on PRAS40 and TSC2 phosphorylation remains uncharacterized in the available data.

NF-κB Pathway Modulation

The provided search results indicate that PIM kinases are involved in various cellular pathways, including those related to inflammation and immunity, where the NF-κB pathway is central. However, specific research findings detailing the direct modulation of the NF-κB pathway by this compound were not identified in the available search results.

FLT3 Signaling Crosstalk

While some dual PIM and FLT3 inhibitors exist, such as SEL24-B489, specific information regarding FLT3 signaling crosstalk or direct interaction with FLT3 by this compound was not found in the provided search results. The available data focuses on the PIM kinase family inhibition by this compound.

Impact on Key Downstream Substrates and Cellular Effectors

This compound exerts its cellular effects by modulating the phosphorylation status and activity of several key downstream substrates involved in cell cycle progression, apoptosis, and protein translation.

Phosphorylation and Regulation of Cell Cycle Proteins (e.g., p21, p27, Cdc25A, Cdc25C)

Specific data detailing the impact of this compound on the phosphorylation and regulation of cell cycle proteins such as p21, p27, Cdc25A, or Cdc25C was not found in the provided search results.

Control of Apoptotic and Anti-Apoptotic Proteins (e.g., BAD, Bcl-2, Bcl-xL)

This compound has demonstrated significant effects on apoptotic pathways. In cellular models, it has been shown to suppress the phosphorylation of BAD at Ser112 vulcanchem.comprobechem.com. Phosphorylation of BAD typically inhibits its pro-apoptotic function; therefore, reduced phosphorylation by this compound is indicative of enhanced pro-apoptotic signaling. Furthermore, the inhibitor has been reported to activate pro-apoptotic Bcl-2 proteins and caspases, further contributing to apoptosis induction vulcanchem.com. Specific details regarding the direct regulation of Bcl-2 and Bcl-xL by this compound were not explicitly detailed in the available search results, beyond the general mention of activating pro-apoptotic Bcl-2 proteins.

Regulation of Translational Machinery Components (e.g., 4EBP1, p70S6K, eIF4B)

The impact of this compound on the translational machinery has been investigated, with specific effects noted on S6RP (a component of the p70S6K pathway). In cellular models, this compound suppressed the phosphorylation of S6RP at Ser240/244 vulcanchem.com. Phosphorylation of S6RP is a key event in the mTOR/S6K pathway, which regulates protein synthesis and cell growth. Inhibition of this phosphorylation suggests that this compound interferes with key signaling cascades controlling protein translation. Information detailing the specific regulation of 4EBP1 or eIF4B by this compound was not found in the provided search results.

Data Table: Key Mechanistic and Cellular Effects of this compound

Target / Pathway ComponentEffect of this compoundReported IC₅₀/Ki Value (nM)Supporting Citation(s)
PIM1Inhibition0.8 vulcanchem.comprobechem.com
PIM2Inhibition5.1 vulcanchem.comprobechem.com
PIM3Inhibition1.8 vulcanchem.comprobechem.com
BADSuppressed phosphorylation (Ser112)Not specified vulcanchem.comprobechem.com
S6RPSuppressed phosphorylation (Ser240/244)Not specified vulcanchem.com
Pro-apoptotic Bcl-2 proteinsActivationNot specified vulcanchem.com
CaspasesActivationNot specified vulcanchem.com

Influence on Other Signaling Molecules (e.g., SOCS, MAP3K5)

Beyond transcription factors, this compound impacts other crucial signaling molecules involved in cell growth, survival, and inflammatory responses.

SOCS (Suppressors of Cytokine Signaling): SOCS proteins, particularly SOCS1 and SOCS3, are known substrates of PIM kinases semanticscholar.orgoncotarget.comnih.govrsc.org. PIM kinases can modulate the JAK/STAT pathway by interacting with SOCS1 and SOCS3, forming feedback loops that regulate cytokine signaling frontiersin.org. Furthermore, SOCS-1 has been shown to bind to PIM kinases and is involved in their degradation, indicating a complex regulatory interplay mdpi.com.

MAP3K5 (Mitogen-Activated Protein Kinase Kinase Kinase 5): MAP3K5 is also recognized as a substrate of PIM kinases oncotarget.comnih.govrsc.org. Phosphorylation of MAP3K5 by PIM kinases can influence downstream signaling cascades involved in cell proliferation and survival.

Consequent Cellular Responses to Pan Pim Kinase Inhibition

Suppression of Cell Proliferation

A primary consequence of PIM kinase inhibition is the significant suppression of cancer cell proliferation. PIM kinases promote cell cycle progression by phosphorylating regulators such as p21, p27, Cdc25A, and Cdc-25C semanticscholar.orge-crt.org. By blocking these kinases, this compound effectively halts or slows down the rate at which cancer cells divide biorxiv.orgoncotarget.comfrontiersin.orgiiarjournals.orgnih.govnih.govashpublications.orgoncotarget.com. Studies have demonstrated that pan-PIM inhibitors can inhibit the growth of various cancer cell lines, including those derived from hematological malignancies and solid tumors oncotarget.comnih.govfrontiersin.orgiiarjournals.orgnih.govashpublications.orgoncotarget.com.

Peripheral T-Cell Lymphoma (PTCL) Models

Induction of Programmed Cell Death (Apoptosis)

This compound also promotes programmed cell death, or apoptosis, in cancer cells. PIM kinases typically suppress apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD semanticscholar.orgrsc.org. By inhibiting PIM kinases, this compound can lead to the reactivation of apoptotic pathways, resulting in cancer cell demise semanticscholar.orgaacrjournals.orgrsc.orgfrontiersin.orgiiarjournals.orgnih.govashpublications.orgaacrjournals.orgnih.govresearchgate.netoncotarget.com. This induction of apoptosis is a critical mechanism by which pan-PIM inhibitors exert their cytotoxic effects.

Cell Cycle Arrest (e.g., G1 phase)

In addition to promoting apoptosis, this compound can induce cell cycle arrest, thereby preventing cancer cells from progressing through their proliferative phases. PIM kinases are known to promote cell cycle progression from the G1 to S phase by, for instance, promoting the degradation of the cell cycle inhibitor p21Cip1/WAF1 semanticscholar.orgnih.gov. Inhibition of PIM kinases by this compound can lead to cell cycle arrest, commonly observed in the G1 phase, halting cell division semanticscholar.orgaacrjournals.orgfrontiersin.orgiiarjournals.orgnih.govashpublications.orgaacrjournals.orgamegroups.org.

Autophagy Induction

Emerging evidence suggests that pan-PIM inhibitors, including AZD1208, can also induce autophagy, a cellular process involving the degradation of damaged organelles and proteins. This induction of autophagy by this compound can contribute to its cytotoxic effects, particularly in certain cancer contexts e-crt.orgnih.govresearchgate.netsemanticscholar.orgnih.gov. In some instances, PIM kinases may regulate autophagy at later stages, and their inhibition can disrupt the autophagic flux, potentially sensitizing cells to other death pathways researchgate.net.

Mechanisms of Resistance and Rational Combination Strategies

Mechanisms of Intrinsic or Acquired Resistance to PIM Kinase Inhibition

Several key mechanisms have been identified through which cancer cells can evade the cytotoxic effects of PIM kinase inhibition. These range from the activation of compensatory signaling pathways to the modulation of cellular stress responses and inherent redundancy within the PIM kinase family itself.

A primary mechanism of resistance to PIM kinase inhibition involves the activation of feedback loops that reactivate pro-survival signaling pathways. Inhibition of PIM kinases can lead to the compensatory activation of other signaling cascades, most notably the mTOR pathway. Research has indicated that PIM kinase inhibition can elevate levels of reactive oxygen species (ROS), which in turn can activate p38α mitogen-activated protein kinase (MAPK). This activation of p38α can then lead to the downstream activation of AKT and subsequently the mTOR signaling pathway, thereby circumventing the effects of PIM inhibition and promoting cell survival. This feedback activation of mTOR signaling represents a key mechanism of intrinsic resistance to PIM kinase inhibitors. In some cancer cell lines, sensitivity to PIM447 is associated with the inhibitor's ability to suppress the activation of the mTORC1 signaling complex and subsequent cap-dependent protein translation nih.govoncotarget.com.

The DNA damage response (DDR) is a complex network of pathways that cells utilize to repair damaged DNA. Enhanced DDR capacity can serve as a mechanism of resistance to various cancer therapies, including those that induce DNA damage. PIM kinases have been implicated in the regulation of DNA repair pathways. For instance, PIM-1 kinase has been shown to regulate non-homologous end-joining (NHEJ), a key DNA double-strand break repair pathway. Inhibition of PIM kinases can lead to a decrease in the levels of various DNA repair proteins, resulting in increased DNA damage and enhanced apoptosis in cancer cells. Therefore, an inherent or acquired upregulation of DDR capacity could potentially confer resistance to the cytotoxic effects of pan-PIM inhibitors. The combination of PIM447 with cisplatin, a DNA-damaging agent, has been shown to result in a significant decrease in cancer cell viability compared to either treatment alone, suggesting that PIM inhibition can potentiate the effects of agents that rely on inducing DNA damage nih.gov.

Cancer cells often exhibit altered redox homeostasis, which can contribute to therapeutic resistance. The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, and its activation can protect cancer cells from oxidative stress-induced apoptosis. PIM1 kinase has been shown to enhance the activity of the NRF2/ARE (antioxidant response element) pathway, leading to a decrease in cellular ROS levels and resistance to PI3K/AKT inhibitors nih.govaacrjournals.org. This resistance can be reversed by treatment with PIM kinase inhibitors like PIM447 nih.govaacrjournals.org. PIM kinases can modulate the production of glutathione (GSH) and NADPH, which are crucial for maintaining cellular redox balance. By promoting the synthesis of these antioxidant molecules, PIM kinases can help cancer cells to withstand the oxidative stress induced by various therapies. Consequently, alterations in this redox signaling network could serve as a mechanism of resistance to PIM kinase inhibition.

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3. These isoforms exhibit a degree of functional redundancy, meaning that if one isoform is inhibited, the others may be able to compensate and maintain downstream signaling, thus promoting cell survival. This inherent redundancy can be a source of intrinsic resistance to isoform-specific PIM inhibitors. The use of pan-PIM inhibitors, such as PIM447, is a strategy designed to overcome this compensatory mechanism by simultaneously targeting all three PIM isoforms juniperpublishers.com. However, it is conceivable that in some contexts, differential expression levels or specific mutations in one or more isoforms could still lead to incomplete inhibition and the emergence of resistance.

Rationale for Combinatorial Therapeutic Strategies

Given the multifaceted nature of resistance to PIM kinase inhibition, combination therapies represent a rational approach to enhance therapeutic efficacy and overcome resistance. By targeting multiple nodes within the complex signaling networks of cancer cells, it is possible to achieve synergistic effects and prevent the emergence of resistant clones.

The interplay between PIM kinases and other signaling pathways provides a strong rationale for combining pan-PIM inhibitors with other kinase inhibitors. Such combinations can lead to a more profound and sustained inhibition of cancer cell growth and survival.

One of the most well-studied combinations is the co-targeting of PIM and PI3K/AKT/mTOR pathways. As discussed, PIM kinases can mediate resistance to PI3K/AKT inhibitors through the activation of NRF2 and modulation of mTORC1 signaling nih.govaacrjournals.org. Clinical trials have explored the combination of PIM447 with PI3K inhibitors in patients with advanced solid tumors.

Furthermore, synergistic effects have been observed when combining PIM inhibitors with other classes of kinase inhibitors. For example, in preclinical models of myeloproliferative neoplasms, the combination of the pan-PIM inhibitor PIM447 with the JAK1/2 inhibitor ruxolitinib has demonstrated improved efficacy compared to either agent alone aacrjournals.org. Similarly, in acute lymphocytic leukemia models, combining a pan-PIM kinase inhibitor with tyrosine kinase inhibitors (TKIs) like ponatinib or dasatinib has been shown to synergistically induce cell death aacrjournals.org.

The combination of PIM447 with the BCL2 inhibitor venetoclax has also shown potent anti-tumor activity in acute myeloid leukemia (AML), effectively overcoming the protective effects of the bone marrow microenvironment confex.com. Additionally, preclinical studies have demonstrated a synergistic effect between PIM447 and the proteasome inhibitor carfilzomib in triple-negative breast cancer models nih.gov.

Below is a summary of key research findings on the synergistic interactions of pan-PIM inhibitor 17 (PIM447) with other kinase inhibitors.

Combination AgentCancer TypeObserved EffectReference
PI3K/AKT Inhibitors Prostate CancerOvercomes resistance to PI3K/AKT inhibition. nih.govaacrjournals.org
JAK1/2 Inhibitors (Ruxolitinib) Myeloproliferative NeoplasmsImproved efficacy compared to single agents. aacrjournals.org
Tyrosine Kinase Inhibitors (Ponatinib, Dasatinib) Acute Lymphocytic LeukemiaSynergistic induction of cell death. aacrjournals.org
BCL2 Inhibitors (Venetoclax) Acute Myeloid LeukemiaPotent anti-tumor activity and overcomes microenvironment-mediated resistance. confex.com
Proteasome Inhibitors (Carfilzomib) Triple-Negative Breast CancerSynergistic anti-tumor effect. nih.gov
Standard-of-Care Agents (Bortezomib, Lenalidomide, Pomalidomide) Multiple MyelomaStrong synergistic effects. aacrjournals.org

These findings underscore the broad potential of this compound in combination therapies across a range of hematological and solid tumors. The continued elucidation of resistance mechanisms will further guide the rational design of novel and effective combination strategies to improve patient outcomes.

Combination with Proteasome Inhibitors (e.g., Bortezomib)

Proteasome inhibitors, such as bortezomib, are a cornerstone of therapy for multiple myeloma. They function by inducing proteotoxic stress in cancer cells.

Rationale for Combination:

PIM kinases can help cancer cells cope with proteotoxic stress. Combining a pan-PIM inhibitor with a proteasome inhibitor can disrupt protein homeostasis and overwhelm the cell's ability to resist proteasome inhibition, leading to enhanced synergistic effects.

Research Findings:

In preclinical models of multiple myeloma and triple-negative breast cancer:

The combination of a pan-PIM inhibitor with bortezomib resulted in synergistic cytotoxicity. nih.gov

This combination led to an abnormal accumulation of poly-ubiquitinated proteins and increased proteotoxic stress. nih.gov

The combination was particularly effective in MYC-overexpressing triple-negative breast cancer cells. nih.gov

Cancer TypePan-PIM InhibitorProteasome InhibitorKey Findings
Multiple MyelomaPIM447BortezomibSynergistic cytotoxicity.
Triple-Negative Breast CancerPIM447CarfilzomibSynergistic cytotoxicity, particularly in MYC-overexpressing cells. nih.gov

Combination with Immunomodulatory Drugs (e.g., Lenalidomide, Pomalidomide)

Immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide are widely used in the treatment of multiple myeloma. Their mechanism of action involves the degradation of the transcription factors IKZF1 and IKZF3.

Rationale for Combination:

Pan-PIM inhibitors have been shown to enhance the anti-myeloma activity of IMiDs through a complementary mechanism. PIM inhibitors can increase the expression of Cereblon (CRBN), the primary target of IMiDs, leading to more effective degradation of IKZF1 and IKZF3.

Research Findings:

In multiple myeloma cell lines and xenograft models:

The combination of pan-PIM inhibitors (SGI-1776 and CX-6258) with lenalidomide resulted in synergistic myeloma cell killing.

This combination led to a more effective degradation of IKZF1 and IKZF3.

PIM inhibition was shown to increase the expression of CRBN.

Synergy with Chemotherapeutic Agents (e.g., Cytarabine, Cisplatin)

The strategic combination of pan-PIM inhibitors with conventional chemotherapeutic agents has been a focal point of preclinical research, aiming to enhance therapeutic efficacy and overcome drug resistance. Although the specific designation "this compound" does not correspond to a recognized compound in the scientific literature, extensive research on various pan-PIM inhibitors has demonstrated significant synergistic potential with agents like cytarabine and cisplatin. This synergy is rooted in the complementary mechanisms of action between PIM kinase inhibition and the cytotoxic effects of chemotherapy.

PIM kinases are known to be overexpressed in numerous cancers and contribute to therapeutic resistance against DNA-damaging agents. ascopubs.org The inhibition of these kinases can sensitize cancer cells to the effects of chemotherapy through various mechanisms, including the attenuation of the DNA damage repair response. ascopubs.org For instance, treatment with DNA-damaging agents can lead to an upregulation of PIM kinases, which in turn initiates a repair response. The addition of a pan-PIM inhibitor can block this response, leading to increased DNA damage and enhanced cell death. ascopubs.org

Synergy with Cytarabine:

In the context of hematologic malignancies such as Acute Myeloid Leukemia (AML), where cytarabine is a standard-of-care agent, pan-PIM inhibitors have shown promise. Studies have demonstrated that combining a pan-PIM kinase inhibitor with cytarabine can result in additive or synergistic inhibition of tumor growth. researchgate.net For example, the pan-PIM inhibitor LGB321 has been shown to synergize with cytarabine in an AML xenograft model. nih.gov This synergistic interaction is believed to be beneficial in a clinical setting, potentially allowing for reduced doses and improved tolerability. researchgate.net

The following table summarizes key findings from studies investigating the combination of pan-PIM inhibitors with cytarabine:

Pan-PIM InhibitorCancer TypeModel SystemObserved EffectReference
INCB053914Hematologic MalignanciesPreclinical ModelsAdditive or synergistic inhibition of tumor growth researchgate.net
LGB321Acute Myeloid Leukemia (AML)Xenograft ModelSynergistic activity with cytarabine nih.gov
SGI-1776Acute Myeloid Leukemia (AML)In vitro and In vivoEffective in inhibiting Pim kinase pathways and inducing apoptosis in AML cells nih.gov

Synergy with Cisplatin:

PIM kinase overexpression has been implicated in resistance to platinum-based therapies like cisplatin. aacrjournals.org Research has shown that PIM inhibitors can enhance the efficacy of such agents. For example, the pan-PIM kinase inhibitor PIM447 has been found to exhibit synergy with cisplatin in hepatoblastoma. researchgate.net The mechanism underlying this synergy often involves the modulation of pathways that lead to apoptosis and the suppression of cancer cell stemness.

The table below outlines research findings on the combination of pan-PIM inhibitors with cisplatin:

Pan-PIM InhibitorCancer TypeModel SystemObserved EffectReference
PIM447HepatoblastomaPreclinical ModelsDecreases cancer cell stemness and exhibits synergy with cisplatin researchgate.net

Advanced Research Methodologies and Translational Research Considerations for Pan Pim Inhibitor 17

In Vitro Research Methodologies

The preclinical evaluation of a pan-PIM inhibitor's potential as a therapeutic agent relies on a suite of sophisticated in vitro research methodologies. These techniques are designed to meticulously assess its biological activity, selectivity, and the molecular pathways it modulates.

High-Throughput Cell Line Panel Screening for Efficacy and Selectivity

High-throughput screening (HTS) across extensive panels of cancer cell lines is a cornerstone for evaluating the efficacy and selectivity of pan-PIM inhibitors. This methodology allows for the rapid assessment of a compound's anti-proliferative activity against a diverse set of genetic backgrounds, helping to identify cancer types that are most sensitive to PIM kinase inhibition.

For instance, a broad screening of the pan-PIM inhibitor AZD1208 against a panel of cancer cell lines demonstrated its anti-cancer activity across a range of tumor types. nih.gov Similarly, the pan-PIM inhibitor LGB321 was screened against a large cell line panel, which revealed that hematologic cancer cell lines, in particular, showed high sensitivity. aacrjournals.org This finding correlated with higher expression levels of PIM kinases in these cancers compared to solid tumors. aacrjournals.org Such screenings are crucial for identifying potential indications for clinical development and can reveal biomarkers predictive of response.

Table 1: Example Data from High-Throughput Screening of Pan-PIM Inhibitors

Cell Line Cancer Type Pan-PIM Inhibitor Observed Effect
MM1.S Multiple Myeloma PIM447 High cytotoxicity
RPMI-8226 Multiple Myeloma PIM447 High cytotoxicity
NCI-H929 Multiple Myeloma PIM447 High cytotoxicity
MOLM-13 Acute Myeloid Leukemia LGB321 High sensitivity
MV4-11 Acute Myeloid Leukemia LGB321 High sensitivity
DHL4 Diffuse Large B-cell Lymphoma SEL24/MEN1703 Decreased cell viability

This approach provides a broad overview of an inhibitor's activity spectrum and is a critical first step in understanding its therapeutic potential.

Detailed Gene Expression Analysis (e.g., Bulk RNA Sequencing, Single-Cell RNA Sequencing, qPCR)

To understand the molecular mechanisms underlying the effects of a pan-PIM inhibitor, detailed gene expression analysis is employed. Techniques like bulk RNA sequencing (RNA-seq) and single-cell RNA sequencing (scRNA-seq) provide a global view of the transcriptional changes induced by the compound.

Studies combining PIM kinase knockdown with RNA-seq have been used to identify the collective gene targets of PIM proteins. nih.govresearchgate.net For example, in early-differentiating human Th17 cells, depleting PIM kinases led to changes in the expression of dozens of genes at various time points. nih.govresearchgate.net This type of analysis can reveal that PIM inhibition affects multiple pathways, including those related to immune function and cell signaling. nih.gov

Quantitative PCR (qPCR) is then often used to validate the findings from RNA-seq for specific genes of interest. aacrjournals.org For example, qPCR can confirm the downregulation of key oncogenes like c-Myc or the upregulation of tumor suppressors following treatment with a pan-PIM inhibitor. aacrjournals.org This detailed analysis helps to build a comprehensive picture of the inhibitor's mechanism of action at the transcriptional level.

Protein Expression and Phosphorylation Profiling (e.g., Immunoblotting)

Since PIM kinases are serine/threonine kinases, a critical step in evaluating an inhibitor is to assess its impact on protein expression and the phosphorylation of downstream substrates. Immunoblotting (Western blotting) is the primary technique used for this purpose.

Treatment of cancer cells with pan-PIM inhibitors like AZD1208 or PIM447 has been shown to reduce the phosphorylation of key PIM targets. nih.govaacrjournals.org These targets are involved in critical cellular processes like apoptosis and protein translation. A common substrate analyzed is the pro-apoptotic protein Bad; PIM kinases phosphorylate Bad, thereby inactivating it. Inhibition of PIM kinases leads to decreased phosphorylation of Bad, which promotes apoptosis. aacrjournals.orgmdpi.com

Other important signaling pathways are also examined. For example, pan-PIM inhibitors have been shown to decrease the phosphorylation of proteins in the mTOR pathway, such as 4EBP-1, S6, and p70S6K. nih.govaacrjournals.org This indicates that PIM inhibition can suppress protein synthesis, a key driver of cancer cell growth. nih.gov Profiling these changes provides direct evidence that the inhibitor is engaging its target and modulating the intended signaling pathways.

Table 2: Key Substrates and Pathways Modulated by Pan-PIM Inhibitors (Assessed by Immunoblotting)

Substrate/Pathway Component Function Effect of Pan-PIM Inhibition
p-Bad (Ser112) Apoptosis Regulation Decreased phosphorylation
c-Myc Transcription Factor Decreased protein levels/phosphorylation
p-4EBP1 Protein Translation (mTORC1 target) Decreased phosphorylation
p-S6 Protein Translation (mTORC1 target) Decreased phosphorylation
p-STAT3 Signal Transduction Decreased phosphorylation

Cell Viability, Proliferation, and Apoptosis Assays

A fundamental aspect of characterizing an anti-cancer agent is to quantify its effects on cell survival and death. A variety of assays are used to measure cell viability, proliferation, and apoptosis following treatment with a pan-PIM inhibitor.

Cell viability assays, such as those measuring ATP levels (e.g., ATPlite), are used to determine the concentration-dependent effect of the inhibitor on cancer cell growth. aacrjournals.org Proliferation can be assessed through methods like colony formation assays, which measure the ability of single cells to grow into colonies. The pan-PIM inhibitor AZD1208, for example, has been shown to impair the clonogenic survival of triple-negative breast cancer cells. nih.gov

To determine if the reduction in cell viability is due to programmed cell death, apoptosis assays are conducted. These can include measuring the activation of caspases (key enzymes in the apoptotic cascade) or using flow cytometry to detect markers of apoptosis, such as Annexin V staining. nih.govnih.gov Studies have shown that pan-PIM inhibitors induce apoptosis in a variety of cancer cell lines, confirming this as a key mechanism of their anti-tumor activity. aacrjournals.orgaacrjournals.orgnih.gov

Cell Cycle Analysis (e.g., G1 phase arrest)

PIM kinases are known to play a role in cell cycle progression. Therefore, cell cycle analysis is a crucial methodology to determine if an inhibitor disrupts this process. This is typically done using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide.

Treatment with pan-PIM inhibitors has been consistently shown to cause an arrest in the G1 phase of the cell cycle. nih.govnih.gov This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism often involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov For instance, the downregulation of Pim-2 has been demonstrated to induce G0/G1 cell cycle arrest through a p21-mediated pathway. nih.gov This demonstrates that a key anti-proliferative effect of pan-PIM inhibitors is their ability to put a brake on the cell division cycle.

Molecular Docking and In Silico Binding Mode Analysis

To understand how a pan-PIM inhibitor interacts with its target kinases at an atomic level, molecular docking and other in silico computational methods are used. These techniques model the binding of the inhibitor into the ATP-binding pocket of the PIM kinase enzymes (PIM1, PIM2, and PIM3).

These analyses can predict and explain the potency and selectivity of the inhibitor. nih.gov For example, in silico analysis of the binding mode of the inhibitor YPC-21440 revealed that it binds directly to the ATP-binding pockets of PIM kinases. nih.gov Molecular docking studies help identify key amino acid residues within the kinase that form hydrogen bonds or hydrophobic interactions with the inhibitor. nih.govnih.gov This structural information is invaluable for the rational design and optimization of more potent and selective next-generation inhibitors. researchgate.netnih.gov

In Vivo Preclinical Model Development and Characterization

The in vivo evaluation of pan-PIM inhibitors has been crucial in understanding their therapeutic potential and mechanisms of action in a complex biological system. Preclinical models, including various xenografts and murine models of disease, have been instrumental in demonstrating the efficacy of these inhibitors and identifying key pharmacodynamic markers. The compound frequently utilized in these foundational studies is AZD1208, a potent and selective, orally available pan-PIM kinase inhibitor. Other notable pan-PIM inhibitors evaluated in similar models include LGB321 and INCB053914. This article will focus on the findings from studies involving these representative pan-PIM inhibitors.

Establishment and Efficacy Studies in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have served as a primary platform for assessing the anti-tumor activity of pan-PIM inhibitors across a range of cancers.

In the context of Acute Myeloid Leukemia (AML) , the pan-PIM inhibitor AZD1208 has demonstrated significant efficacy. Studies using xenograft models established from MOLM-16 and KG-1a AML cell lines showed that treatment with AZD1208 resulted in dose-dependent inhibition of tumor growth nih.govnih.govashpublications.org. In the MOLM-16 model, substantial tumor growth inhibition and even slight regression were observed nih.gov. Similarly, the pan-PIM inhibitor LGB321 was effective in inhibiting tumor growth in a KG-1 AML xenograft model aacrjournals.orgnih.gov.

The efficacy of pan-PIM inhibition has also been confirmed in solid tumors. In a gastric cancer xenograft model using SNU-638 cells, AZD1208 treatment significantly delayed tumor growth, extending the tumor volume doubling time from 17 days in the control group to 31 days in the treated group nih.gov.

Research in hepatoblastoma has also shown promising results. The use of AZD1208 in a xenograft model with HuH6 cells led to significantly smaller tumors compared to vehicle-treated mice researchgate.netnih.gov. Pan-PIM inhibition was found to decrease hepatoblastoma cell proliferation and survival and induce cell-cycle arrest in vitro researchgate.net. In vivo studies confirmed that PIM kinase inhibition decreased tumor growth, with some instances of complete tumor regression nih.govnih.gov.

Furthermore, in vitro studies on liposarcoma cells (93T449) have shown that AZD1208 can inhibit cell growth, suggesting potential for in vivo efficacy nih.gov.

Below is a summary of key findings from xenograft studies with pan-PIM inhibitors.

Cancer TypeCell LinePan-PIM InhibitorKey In Vivo Efficacy Findings
Acute Myeloid Leukemia (AML)MOLM-16AZD1208Dose-dependent tumor growth inhibition; slight regression at higher doses nih.govashpublications.org
Acute Myeloid Leukemia (AML)KG-1aAZD1208, LGB321Suppression of tumor growth ashpublications.orgnih.gov
Gastric CancerSNU-638AZD1208Significant delay in tumor growth nih.gov
HepatoblastomaHuH6AZD1208Significant reduction in tumor size; some complete regressions observed researchgate.netnih.govnih.gov
Diffuse Large B-cell LymphomaOCI-Ly8 (PIM1-mutant)AZD1208Significant suppression of tumor growth compared to PIM1-wildtype xenografts researchgate.net

Studies in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient into a mouse, are considered to more accurately reflect the heterogeneity and biology of human cancer nih.govnih.gov. The evaluation of pan-PIM inhibitors in these sophisticated models provides valuable translational insights.

In the field of pediatric oncology, research on hepatoblastoma has utilized PDX models to investigate the role of PIM kinases. Studies have demonstrated that PIM3 kinase is expressed in a human hepatoblastoma patient-derived xenograft line nih.gov. This finding is significant as it validates the clinical relevance of PIM kinases as a therapeutic target in this specific cancer type, providing a strong rationale for treating hepatoblastoma with pan-PIM inhibitors like AZD1208 nih.gov.

Assessment in Murine Models of Immunoinflammatory Diseases

The role of PIM kinases extends beyond oncology into the regulation of immune responses and inflammation. Consequently, pan-PIM inhibitors have been assessed in murine models of immunoinflammatory diseases.

In a collagen-induced arthritis (CIA) mouse model, a preclinical representation of rheumatoid arthritis , administration of the pan-PIM inhibitor AZD1208 robustly limited arthritis progression nih.gov. Treatment resulted in a significant reduction in the clinical arthritis score and decreased cartilage destruction nih.govresearchgate.net. These findings suggest that PIM kinases are plausible therapeutic targets in early rheumatoid arthritis nih.gov. The therapeutic effect is linked to the ability of PIM inhibitors to restrain the activation and proliferation of CD4+ T cells and reduce the production of pro-inflammatory cytokines like IFN-γ and IL-17 nih.govnih.gov.

In murine models of inflammatory bowel disease (IBD) , such as dextran sodium sulfate (DSS)-induced colitis, PIM-1 kinase expression was found to correlate with mucosal inflammation nih.govnih.gov. Inhibition of PIM-1, a key target of pan-PIM inhibitors, had protective effects, reducing the pro-inflammatory immune response by inhibiting macrophage overactivation and down-regulating excessive Th1- and Th17-type immune responses nih.govnih.govfrontiersin.org. Studies using a PIM-1 inhibitor in a TNBS-induced colitis model also showed a therapeutic effect, with suppression of Th2- and Th17-type immune responses and an induction of T-cell differentiation towards a regulatory T cell (Treg) phenotype researchgate.net. These results indicate that pan-PIM inhibition may offer a novel therapeutic approach for IBD nih.govfrontiersin.org.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarker analysis in preclinical models is essential to confirm target engagement and understand the molecular mechanisms driving the observed efficacy. For pan-PIM inhibitors, these studies have successfully demonstrated a clear relationship between drug exposure, target modulation, and anti-tumor activity nih.gov.

In AML xenograft models, treatment with AZD1208 led to a dose-dependent reduction in the phosphorylation of several key PIM kinase substrates. Following a single dose, strong suppression of phosphorylated Bcl-2 antagonist of cell death (pBAD), phosphorylated 4E-binding protein 1 (p4EBP1), and phosphorylated p70S6K was observed in tumor tissue for up to 12 hours nih.gov. The inhibition of pBAD was also demonstrated in multiple myeloma tumor xenografts treated with other pan-PIM inhibitors nih.gov. This on-target activity correlated with the inhibition of tumor growth, establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship nih.gov.

In gastric cancer xenografts, tumors from mice treated with AZD1208 showed lower expression of the proliferation marker Ki-67, confirming the anti-proliferative effect of the inhibitor in vivo nih.gov.

Similarly, in diffuse large B-cell lymphoma models, AZD1208 treatment led to the downregulation of c-MYC, a critical oncogene regulated by PIM kinases researchgate.net. This modulation of downstream signaling pathways provides a mechanistic explanation for the observed tumor growth suppression researchgate.net.

The consistent modulation of these biomarkers across different preclinical models provides strong evidence of the on-target activity of pan-PIM inhibitors and supports their further development as therapeutic agents.

Preclinical ModelPan-PIM InhibitorAnalyzed TissuePharmacodynamic BiomarkerObserved Effect
AML Xenograft (MOLM-16)AZD1208TumorpBAD, p4EBP1, p-p70S6KDecreased Phosphorylation nih.gov
Multiple Myeloma XenograftINCB053914TumorpBADDecreased Phosphorylation nih.gov
Gastric Cancer Xenograft (SNU-638)AZD1208TumorKi-67Decreased Expression nih.gov
DLBCL Xenograft (OCI-Ly8)AZD1208Cellsc-MYCDecreased Expression researchgate.net

Q & A

Q. What are the primary mechanisms through which pan-PIM inhibitor 17 (PI003) induces apoptosis in cancer cells?

PI003 triggers apoptosis via dual pathways: the death-receptor pathway (e.g., activation of caspase-8) and the mitochondrial pathway (e.g., cytochrome c release, caspase-9 activation). These mechanisms are mediated by inhibition of PIM kinases, which disrupt interactions with downstream targets like Bad and Hsp90, leading to mitochondrial depolarization and activation of pro-apoptotic proteins. Validation typically involves Western blotting for caspase cleavage and flow cytometry for Annexin V/PI staining .

Q. Which experimental models are most suitable for evaluating pan-PIM inhibitors like PI003 in preclinical studies?

  • In vitro: Cervical cancer cell lines (e.g., HeLa) are standard due to high PIM kinase expression. Dose-response assays (e.g., MTT, CellTiter-Glo) measure anti-proliferative effects.
  • In vivo: Xenograft mouse models (e.g., HeLa-derived tumors) assess tumor growth inhibition and apoptosis via immunohistochemistry (IHC) for cleaved caspase-3 and TUNEL assays .

Q. How do researchers validate the selectivity of PI003 across PIM isoforms (PIM1, PIM2, PIM3)?

Isoform-specific kinase inhibition assays are critical. For PI003, IC₅₀ values are determined using recombinant PIM1/2/3 kinases in ATP-binding competition assays. Cross-reactivity with unrelated kinases (e.g., AKT, mTOR) should be tested via kinase profiling panels to confirm selectivity .

Advanced Research Questions

Q. What methodologies resolve contradictions in pan-PIM inhibitor efficacy across different cancer types?

Discrepancies often arise from isoform-specific roles (e.g., PIM1 in solid tumors vs. PIM2 in hematologic malignancies). Strategies include:

  • Isoform-specific knockdowns (siRNA/shRNA) to identify dominant PIM kinases in a given cancer.
  • Transcriptomic profiling (RNA-seq) to correlate PIM isoform expression with inhibitor sensitivity. Example: In multiple myeloma, pan-PIM inhibitors like PIM447 show synergy with proteasome inhibitors (e.g., bortezomib), but efficacy varies depending on baseline PIM2 expression .

Q. How can microRNA (miRNA) regulation be integrated into studies of PI003-induced apoptosis?

miRNA microarrays or RNA-seq of PI003-treated cells identify dysregulated miRNAs (e.g., miR-1296, miR-1299). Functional validation involves:

  • Luciferase reporter assays to confirm miRNA binding to PIM1-STAT3 pathway targets.
  • Transfection with miRNA mimics/inhibitors to assess apoptosis modulation. Example: miR-1296 downregulation in HeLa cells enhances PI003 efficacy by suppressing PIM1-mediated survival signals .

Q. What experimental designs address the challenge of pan-PIM inhibitor resistance in vivo?

  • Combinatorial therapy: Pair PI003 with agents targeting parallel survival pathways (e.g., PI3K/mTOR inhibitors).
  • Pharmacodynamic biomarkers: Monitor phospho-Bad (Ser112) and c-Myc levels in tumor lysates to track target engagement. Example: In breast cancer, combining UM171 (a PIM inducer) with pan-PIM inhibitors paradoxically enhances antitumor effects by counteracting oncogenic feedback .

Data Contradiction Analysis

Q. Why do some studies report additive effects of pan-PIM inhibitors with standard therapies, while others show antagonism?

Context-dependent factors include:

  • Dose scheduling: Sequential vs. concurrent administration alters synergy (e.g., PIM447 + bortezomib is additive in myeloma when given concurrently but antagonistic if sequenced).
  • Tumor microenvironment: Stromal cells secrete cytokines (e.g., IL-6) that upregulate PIM kinases, reducing inhibitor potency. Co-culture models or stromal-conditioned media can replicate this .

Methodological Tables

Table 1: Key Pan-PIM Inhibitors and Their Properties

InhibitorTarget ProfileKey AssaysClinical StageReference
PI003PIM1/2/3Kinase profiling, HeLa xenograftsPreclinical
PIM447PIM1/2/3MM1.s apoptosis, CI calculationsPhase I/II
CX-6258PIM1/2/3ATP-competitive assays, AML modelsPreclinical

Table 2: Common Biomarkers for Pan-PIM Inhibitor Studies

BiomarkerTechniqueApplication
Phospho-Bad (Ser112)Western blotConfirms PIM kinase inhibition
c-MycqPCR/IHCTracks oncogene downregulation
miR-1296RT-qPCREvaluates miRNA-mediated resistance

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.